H-D-Ala-gly-OH hydrochloride, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

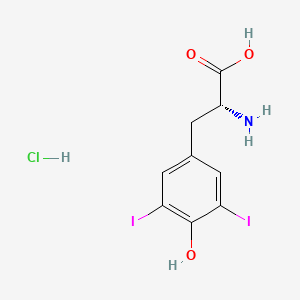

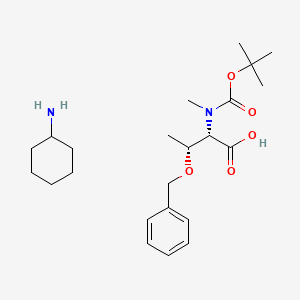

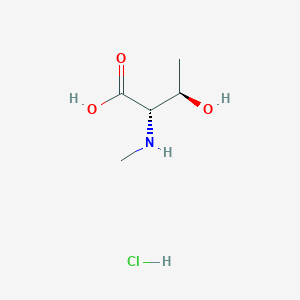

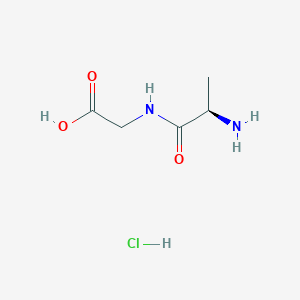

“H-D-Ala-gly-OH hydrochloride, 95%” is a chemical compound with the empirical formula C3H6N4O2 · HCl . It is also known by other names such as ®-2-Amino-3-azidopropanoic acid hydrochloride, 3-Azido-D-alanine HCl, and 3-Azido-D-alanine hydrochloride .

Molecular Structure Analysis

The molecular weight of “H-D-Ala-gly-OH hydrochloride, 95%” is 166.57 . The structure involves a combination of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .科学研究应用

Peptide Synthesis

H-D-Ala-gly-OH hydrochloride: is commonly used in the synthesis of peptides, particularly in solution-phase synthesis . It serves as a building block for creating various peptide chains, which are crucial in studying protein functions and interactions. The compound’s stability and reactivity make it suitable for forming peptide bonds in a controlled manner, enabling the synthesis of complex peptides that are otherwise challenging to produce.

Enzymology Studies

In enzymology, H-D-Ala-gly-OH hydrochloride can be utilized to investigate enzyme-substrate interactions . Its incorporation into substrates can help in understanding the specificity and kinetics of enzymes, particularly those involved in amino acid metabolism and peptide bond formation.

Pharmaceutical Research

This compound plays a role in the development of new pharmaceuticals. It has been mentioned in patent applications for the chemo-enzymatic synthesis of peptides like semaglutide and liraglutide, which are used in diabetes treatment . Its role in the synthesis of these therapeutic peptides highlights its importance in drug design and discovery.

Biomedical Applications

H-D-Ala-gly-OH hydrochloride: is instrumental in biomedical research, especially in the development of collagen-model triple-helical peptides . These peptides have applications in tissue engineering, wound healing, and as models for studying the structure and function of collagen.

Medical Research

The compound is used in medical research to study the effects of synthetic peptides on biological systems . For instance, it can be part of the synthesis of tetrapeptides that are evaluated for their analgesic properties, providing insights into pain management and the development of new analgesics.

安全和危害

未来方向

作用机制

Target of Action

H-D-Ala-gly-OH hydrochloride, also known as H-D-Ala-gly-OH hydrochloride, 95%, is a dipeptide formed from D-alanine and glycine residues . It is a derivative of dermorphine, a highly active opioid heptapeptide . The primary targets of this compound are opioid receptors . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

The compound interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to those of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine makes the molecule more resistant to enzymatic degradation . This interaction results in changes such as the desensitization of the opioid receptors .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and analgesia . The downstream effects of this pathway include the reduction of pain perception, which is a key therapeutic goal for analgesic drugs .

Pharmacokinetics

The compound’s stability is enhanced by the replacement of d-ala2 by d-arg2 . This modification likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.

Result of Action

The compound has been shown to have potent analgesic activity . For instance, it significantly prolongs the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of the compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

属性

IUPAC Name |

2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVMQIKHJEWFE-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-gly-OH hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。